Toxicological Profile and Safety Data Synthesis for 4-Chloro-2-fluoro-N-(propan-2-yl)aniline
Toxicological Profile and Safety Data Synthesis for 4-Chloro-2-fluoro-N-(propan-2-yl)aniline
As drug development and agrochemical research increasingly rely on complex halogenated building blocks, understanding the precise toxicological mechanisms of these intermediates is paramount. 4-Chloro-2-fluoro-N-(propan-2-yl)aniline (CAS: 204510-19-0) is a highly specialized secondary arylamine. The presence of both chlorine and fluorine on the aromatic ring, coupled with an N-isopropyl substitution, creates a unique physicochemical profile that significantly alters its pharmacokinetics and hazard potential compared to unsubstituted anilines.
This technical guide synthesizes the structural properties, mechanistic toxicology, standardized safety data, and validated experimental protocols necessary for safely handling and studying this compound.
Molecular Identity & Physicochemical Profiling
The structural modifications of this compound directly dictate its biological behavior. The N-isopropyl group increases the molecule's lipophilicity, facilitating rapid dermal absorption and penetration across the blood-brain barrier. Meanwhile, the halogen substitutions (ortho-fluoro and para-chloro) increase the stability of its toxic metabolites in systemic circulation 1.
Quantitative Molecular Data
| Property | Value / Description |
| Chemical Name | 4-chloro-2-fluoro-N-(propan-2-yl)aniline |
| Common Synonyms | N-isopropyl-4-chloro-2-fluoroaniline |
| CAS Registry Number | 204510-19-0 |
| Molecular Formula | C9H11ClFN |
| Molecular Weight | 187.64 g/mol |
| SMILES String | CC(C)Nc1ccc(Cl)cc1F |
| InChI Key | TYWVKNRTSXSSDC-UHFFFAOYSA-N |
Mechanistic Toxicology: The Halogenated Arylamine Paradigm
The toxicity of 4-chloro-2-fluoro-N-(propan-2-yl)aniline is not primarily driven by the parent compound, but rather by its bioactivation via hepatic cytochrome P450 enzymes.
Methemoglobinemia and Hemolytic Anemia
Like many arylamines, this compound induces methemoglobinemia—a condition where the ferrous iron (Fe2+) in hemoglobin is oxidized to the ferric state (Fe3+), severely impairing oxygen transport 2. The parent compound undergoes N-hydroxylation in the liver to form an active N-hydroxylamine metabolite.
Crucially, the electronegativity of the halogen atoms (Cl, F) stabilizes this N-hydroxy metabolite, leading to a disproportionate increase in the duration and severity of methemoglobinemia compared to non-halogenated anilines 3. The metabolite enters red blood cells (RBCs) and initiates a redox cycle with oxyhemoglobin, generating reactive oxygen species (ROS) that cause oxidative damage to the RBC cytoskeleton, ultimately triggering premature hemolysis.
Neurotoxic Potential
Halogenated anilines exhibit distinct neurotoxic profiles. Systemic exposure to 4-chloro and 4-fluoro aniline derivatives has been shown to cause spongy changes in the white matter of the spinal cord and brainstem, leading to clinical signs such as hindlimb paralysis and peripheral nerve degeneration 4. The lipophilic N-isopropyl group in this specific compound likely exacerbates central nervous system (CNS) penetration.
Metabolic activation of halogenated anilines leading to methemoglobinemia.
Safety Data Sheet (SDS) Core Elements
Handling 4-chloro-2-fluoro-N-(propan-2-yl)aniline requires strict adherence to Globally Harmonized System (GHS) protocols due to its acute toxicity and insidious onset of symptoms.
GHS Classification & Hazard Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs (blood, CNS) through prolonged exposure. |
Targeted First Aid & Antidote Protocol
Because methemoglobinemia can develop insidiously over 2 to 20 hours post-exposure, immediate and prolonged clinical observation is mandatory.
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Inhalation/Dermal Exposure: Remove the subject from the source immediately. Wash skin with copious amounts of soap and water. Causality: The high lipophilicity of the N-isopropyl group means dermal absorption is rapid; aggressive decontamination prevents continuous systemic dosing.
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Antidote Administration: If clinical cyanosis is present or MetHb levels exceed 20-30%, administer Methylene Blue (1-2 mg/kg intravenously over 5 minutes). Causality: Methylene blue acts as an exogenous electron carrier, utilizing the NADPH-methemoglobin reductase pathway to rapidly reduce toxic Fe3+ back to functional Fe2+ 2.
Analytical Methodologies: Self-Validating Methemoglobin Assay
To study the erythrocyte toxicity of this compound in vitro, researchers cannot use the parent compound directly, as it requires hepatic activation. The following protocol utilizes the synthesized active metabolite (N-hydroxy-4-chloro-2-fluoro-N-isopropylaniline) in a self-validating system to ensure data integrity.
Step-by-Step Protocol: In Vitro Methemoglobin Quantification
1. Erythrocyte Isolation and Purification
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Action: Collect whole blood from male Sprague-Dawley rats into heparinized tubes. Centrifuge at 1,000 × g for 10 minutes. Aspirate the plasma and buffy coat. Wash the packed RBCs three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).
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Causality: Washing removes plasma proteins and endogenous extracellular antioxidants (like albumin) that could scavenge the N-hydroxylamine metabolite, which would artificially lower the observed toxicity and confound the direct RBC-metabolite interaction kinetics.
2. System Validation Setup (The Self-Validating Matrix)
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Action: Prepare four parallel reaction tubes:
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Tube A (Negative Control): RBCs + PBS + DMSO vehicle. (Validates that baseline auto-oxidation is negligible).
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Tube B (Positive Control): RBCs + 100 µM Sodium Nitrite (NaNO2). (Validates that the RBC batch is viable for oxidation and the spectrophotometer is properly calibrated to detect MetHb).
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Tube C (Test): RBCs + 30–300 µM N-hydroxy metabolite.
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Tube D (Interference Check): PBS + 300 µM N-hydroxy metabolite (No RBCs). (Validates that the test compound itself does not absorb light at 635 nm, preventing false positives).
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3. Physiological Incubation
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Action: Resuspend the washed RBCs to a 30% hematocrit in PBS. Inject the test compounds into their respective tubes and incubate in a shaking water bath at 37°C for up to 240 minutes.
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Causality: Maintaining 37°C is critical because the redox cycling between the N-hydroxylamine and oxyhemoglobin is highly temperature-dependent. Shaking ensures uniform exposure and prevents RBC sedimentation, which would cause localized hypoxia.
4. Spectrophotometric Lysis and Analysis
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Action: At defined intervals (15, 30, 60, 120, 240 min), extract a 100 µL aliquot from each tube and lyse it in 2 mL of distilled water. Measure the absorbance of the lysate at 635 nm.
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Causality: Hypotonic lysis ruptures the RBC membrane, releasing all intracellular hemoglobin into the solution. Methemoglobin has a distinct, isolated absorption peak at 635 nm, allowing precise quantification of the oxidized Fe3+ state without interference from normal oxyhemoglobin 3.
In vitro experimental workflow for assessing arylamine-induced methemoglobinemia.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). "Medical Management Guidelines for Aniline." Centers for Disease Control and Prevention (CDC).[Link]
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Arhiv za higijenu rada i toksikologiju. "Mechanistic study on aniline-induced erythrocyte toxicity." SRCE. [Link]
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Journal of Applied Toxicology. "Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats." PubMed / National Institutes of Health. [Link]
Sources
- 1. 4-chloro-2-fluoro-N-(propan-2-yl)aniline | 204510-19-0 [sigmaaldrich.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Potential of neurotoxicity after a single oral dose of 4-bromo-, 4-chloro-, 4-fluoro- or 4-iodoaniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
